An In-depth Technical Guide to 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole
An In-depth Technical Guide to 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole
CAS Number: 60061-68-9
This technical guide provides a comprehensive overview of 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development and agrochemical research. This document outlines its chemical and physical properties, synthesis and purification protocols, spectroscopic data, and potential applications.
Chemical and Physical Properties
4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole is a white to light yellow crystalline powder or solid.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 60061-68-9 | [1] |
| Molecular Formula | C5H4BrF3N2 | [1] |
| Molecular Weight | 229.00 g/mol | |
| Melting Point | 89-90 °C to 105.0-109.0 °C | |
| Boiling Point (Predicted) | 242.0 ± 35.0 °C | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Solubility | Soluble in organic solvents such as methanol, chloroform, and dimethyl sulfoxide. | [1] |
Synthesis and Purification
The synthesis of 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole typically involves the cyclocondensation of a suitable hydrazine with a 1,3-dicarbonyl compound, followed by bromination. While specific, detailed industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be conceptualized based on established pyrazole synthesis methodologies.
A plausible synthetic route involves the reaction of 3-methyl-β-dichloroethanecarboxamide with a potassium alkoxide.[2] Another common approach for creating the pyrazole ring is through the reaction of 1,1,1-trifluoro-4-methoxy-alken-2-ones with appropriate hydrazines, followed by bromination of the pyrazole ring using a brominating agent like N-bromosuccinimide (NBS).[2]
General Experimental Protocol for Synthesis (Illustrative):
A generalized procedure for the synthesis of a similar pyrazole derivative, which could be adapted for this specific compound, is as follows:
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Hydrazone Formation: An appropriate aldehyde or ketone is reacted with hydrazine hydrate in a suitable solvent like methanol. The reaction mixture is stirred at room temperature until the formation of the hydrazone is complete, which can be monitored by Thin Layer Chromatography (TLC).
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Cyclization: A β-nitrostyrene derivative is then added to the reaction mixture. The mixture is stirred at room temperature for an extended period (e.g., 72 hours) to allow for the cyclization reaction to proceed.
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Workup and Initial Purification: Water is added to the reaction mixture to precipitate the crude product. The solid is collected by vacuum filtration and washed.
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Recrystallization: The crude product is then purified by recrystallization from a suitable solvent, such as methanol, to yield the purified pyrazole derivative.
Purification:
Purification of pyrazole derivatives is commonly achieved through recrystallization or column chromatography.[3] A patent describing a general method for purifying pyrazoles suggests converting them into their acid addition salts, which can then be crystallized from an organic solvent to remove impurities.
Spectroscopic Data
Detailed spectroscopic data for 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole is not widely available in the public domain. However, based on the analysis of similar fluorinated pyrazole derivatives, the expected spectral characteristics are outlined below. Researchers should perform their own analytical characterization to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a signal for the N-H proton of the pyrazole ring and a singlet for the methyl group protons. The exact chemical shifts would depend on the solvent used.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the pyrazole ring, the methyl group, and the trifluoromethyl group. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
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¹⁹F NMR: The fluorine NMR is a crucial technique for characterizing this compound and is expected to show a singlet for the trifluoromethyl group.
Infrared (IR) Spectroscopy:
The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching, C-H stretching of the methyl group, C=N and C=C stretching of the pyrazole ring, and strong C-F stretching bands associated with the trifluoromethyl group.
Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (229.00 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).
Applications in Research and Development
4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole serves as a versatile building block in the synthesis of more complex molecules, particularly in the fields of drug discovery and agrochemical research. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups. The trifluoromethyl group often enhances the metabolic stability and binding affinity of a molecule to its biological target.
Potential Applications:
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Pharmaceuticals: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4] This compound could be used as a key intermediate in the synthesis of novel therapeutic agents.
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Agrochemicals: Many commercial herbicides and insecticides contain a pyrazole core.[5][6] The unique substitution pattern of this molecule makes it a candidate for the development of new crop protection agents. For instance, a similar compound, 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole, has shown potential herbicidal activity.[5]
Experimental Workflows and Signaling Pathways
Currently, there is a lack of publicly available data on the specific biological targets or signaling pathways modulated by 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole. To elucidate its biological activity, a series of in vitro and in vivo experiments would be necessary. A generalized experimental workflow for screening such a compound for potential anticancer activity is presented below.
Generalized Workflow for Anticancer Activity Screening:
Caption: A generalized workflow for evaluating the potential anticancer activity of a novel compound.
This workflow illustrates the logical progression from initial synthesis and in vitro screening to more detailed mechanism of action studies and eventual in vivo evaluation. The data obtained from these experiments would be crucial for understanding the therapeutic potential of 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole and for designing future derivatives with improved properties.
Note on Signaling Pathways:
Without specific biological data, creating a diagram for a signaling pathway directly involving this compound would be speculative. However, many pyrazole-containing drugs are known to be kinase inhibitors. If experimental data were to suggest such activity, a diagram illustrating its interaction with a specific kinase cascade (e.g., MAPK/ERK or PI3K/Akt pathway) could be constructed.
Safety Information
4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole is an irritant and should be handled with appropriate safety precautions. Direct contact with skin and eyes should be avoided. When handling this compound, it is essential to wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide serves as a starting point for researchers and scientists interested in 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole. Further experimental investigation is required to fully characterize its properties and unlock its potential in various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
